2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the furan ring and the triazolopyrimidine core makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. This method demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable methodologies are likely to be applied. The use of microwave irradiation and catalyst-free conditions can be scaled up for industrial applications, ensuring efficient and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.
Scientific Research Applications
2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors.
Industry: It finds applications in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases, which play crucial roles in cell cycle regulation and signal transduction. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities and is used in medicinal chemistry
Uniqueness
2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique combination of the furan ring and triazolopyrimidine core
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-ethyl-7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H12N4O3/c1-2-10-14-12-13-7(11(17)18)6-8(16(12)15-10)9-4-3-5-19-9/h3-6,8H,2H2,1H3,(H,17,18)(H,13,14,15) |
InChI Key |
PGIODRPTGVVABL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
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